molecular formula C20H25N3O3 B2422262 2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320886-95-9

2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2422262
CAS RN: 2320886-95-9
M. Wt: 355.438
InChI Key: VDBWVXROZUUQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound, and a piperidinyl group, which is a common structural motif in many bioactive molecules .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several synthesized derivatives similar in structure to the specified compound have shown notable antimicrobial and antifungal activities. This includes studies on triazole derivatives, pyridine derivatives, and benzodifuranyl compounds, which have been identified for their potential in treating various microbial infections due to their ability to inhibit the growth of bacteria and fungi. These findings suggest that similar compounds could be explored for antimicrobial applications (Bektaş et al., 2007; Patel et al., 2011; Abu‐Hashem et al., 2020).

Anti-Inflammatory and Analgesic Agents

Compounds with structures related to "2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Notably, benzodifuranyl derivatives exhibited significant COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, which suggest potential applications in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

CNS Potential

Furthermore, studies on conformationally constrained butyrophenones and spiro[isobenzofuran-1(3H),4'-piperidines] indicate the potential of structurally similar compounds in acting on the CNS. These compounds were evaluated for their affinities to dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents with possibly lower risks of inducing extrapyramidal side effects (Raviña et al., 2000; Martin et al., 1979). This highlights the potential of exploring similar compounds for CNS-related therapeutic applications.

properties

IUPAC Name

2-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-18-7-5-17(6-8-18)20(25)22-12-10-16(11-13-22)14-23-19(24)9-4-15(2)21-23/h4-9,16H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBWVXROZUUQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

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